molecular formula C20H18N6OS B11268160 N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11268160
M. Wt: 390.5 g/mol
InChI Key: ZBUBJGLNWFNARZ-UHFFFAOYSA-N
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Description

    N-(2,4-Dimethylphenyl)formamide: is a chemical compound with a molecular structure that includes a formamide group (–CONH–) attached to a 2,4-dimethylphenyl ring.

  • The compound’s systematic name is derived from its substituents: the 2,4-dimethylphenyl group and the formamide functional group.
  • It is a white to pale red solid with a melting point of 114-118°C .
  • Now, let’s explore its preparation methods and industrial production.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity.

      Medicine: May serve as a precursor for drug development.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for N-(2,4-Dimethylphenyl)formamide depends on its specific applications.
    • It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, N-(2,4-Dimethylphenyl)formamide holds promise in various fields, and further research may uncover additional applications and mechanisms

    Properties

    Molecular Formula

    C20H18N6OS

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    N-[3-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

    InChI

    InChI=1S/C20H18N6OS/c1-12-9-10-16(13(2)11-12)26-14(3)17(23-25-26)18-21-20(28-24-18)22-19(27)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,22,24,27)

    InChI Key

    ZBUBJGLNWFNARZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4)C)C

    Origin of Product

    United States

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